molecular formula C25H24N4OS B2913803 N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide CAS No. 422532-54-5

N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

Katalognummer B2913803
CAS-Nummer: 422532-54-5
Molekulargewicht: 428.55
InChI-Schlüssel: MBUOFMIBUFWCBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide” is a chemical compound with a complex structure. It is related to the quinazoline family of compounds . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex. It is a quinazoline derivative, which means it contains a quinazoline core, a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Fahim and Ismael (2019) investigated novel sulfonamide derivatives, including structures similar to N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, and found them to exhibit significant antimicrobial activity. The study highlighted the potential use of these compounds in developing new antimicrobial agents. Compounds demonstrated good antimicrobial activity against various strains, with some showing high activity towards most tested strains. Computational calculations supported the experimental findings, providing insight into the compounds' reactivity and potential mechanisms of action Fahim and Ismael, 2019.

  • Antitumor Activity : Al-Suwaidan et al. (2016) synthesized and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity. The study found that certain derivatives showed broad-spectrum antitumor activity, with some compounds being more potent than the positive control 5-FU. This suggests the therapeutic potential of these derivatives in cancer treatment. Molecular docking studies were performed to understand the binding interactions with target proteins Al-Suwaidan et al., 2016.

Anticonvulsant Activity

Kayal et al. (2022) explored the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide for their affinity to GABAergic biotargets and anticonvulsant activity. The study aimed to evaluate the potential of these compounds as anticonvulsant agents. While the synthesized substances did not show significant anticonvulsant activity, the research provided valuable insights into the structure-activity relationship and highlighted the importance of the NHCO cyclic fragment in anticonvulsant activity Kayal et al., 2022.

Antiviral and Anticancer Potential

  • Antiviral Activities : Novel sulfonamides, including quinazoline derivatives, have been assessed for their antiviral activities against various respiratory and biodefense viruses. A study by Selvam et al. (2007) reported the synthesis and screening of quinazolin-4(3H)-ones for antiviral activity, showing potential against influenza A and other viruses. This suggests the utility of such compounds in developing antiviral therapeutics Selvam et al., 2007.

  • Anticancer Activities : Mohamed et al. (2016) designed and synthesized quinazolinone derivatives to evaluate their anticancer activity. Compounds demonstrated extensive-spectrum antitumor efficiency across different tumor subpanels, indicating the compounds' potential as anticancer agents. The study underscores the importance of structural modifications in enhancing the anticancer activity of quinazolinone derivatives Mohamed et al., 2016.

Zukünftige Richtungen

The future directions for research on “N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide” and related compounds could include further exploration of their pharmacological activities, optimization of their synthesis, and investigation of their mechanisms of action .

Eigenschaften

IUPAC Name

N-benzyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4OS/c30-23(27-17-20-11-5-2-6-12-20)18-31-25-28-22-14-8-7-13-21(22)24(29-25)26-16-15-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,27,30)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUOFMIBUFWCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.